molecular formula C14H15N3O2S B2823227 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea CAS No. 82755-19-9

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea

Cat. No.: B2823227
CAS No.: 82755-19-9
M. Wt: 289.35
InChI Key: GFCZUEJEWFHJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea is a thiourea derivative characterized by a 2-furoyl group attached to the nitrogen atom and a 4-(dimethylamino)phenyl substituent at the adjacent position. Thioureas are known for their versatility in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and electronic properties.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-17(2)11-7-5-10(6-8-11)15-14(20)16-13(18)12-4-3-9-19-12/h3-9H,1-2H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCZUEJEWFHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea typically involves the reaction of 2-furoyl isothiocyanate with 4-(dimethylamino)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Furoyl isothiocyanate+4-(Dimethylamino)anilineThis compound\text{2-Furoyl isothiocyanate} + \text{4-(Dimethylamino)aniline} \rightarrow \text{this compound} 2-Furoyl isothiocyanate+4-(Dimethylamino)aniline→this compound

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The furoyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea exerts its effects involves interactions with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The dimethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Antifungal Thioureas

  • Compound 7d: 1-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-phenothiazin-10-yl)ethyl)thiourea Key Features: Combines a dimethylaminophenyl group with a phenothiazine moiety. Activity: Exhibits potent antifungal activity against Trichophyton rubrum (MIC 62.5 µg/mL, inhibition zone 16 mm) . However, the azetidinone and phenothiazine groups in 7d likely enhance antifungal efficacy through additional hydrophobic interactions .

Antitumor Thioureas

  • Compound 9g: 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-(2-isopropylcarbamoylpyridin-4-amino)phenyl)thiourea Key Features: Contains halogen (Cl) and trifluoromethyl (CF₃) groups. Activity: Superior inhibitory activity against MDA-MB-231, PC-3, and B16BL6 cancer cell lines compared to sorafenib . Comparison: Halogen and CF₃ substituents enhance antitumor potency by improving target binding and metabolic stability.

Pharmaceutical Intermediates

  • Thiambutosine: 1-(4-Butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea Key Features: Shares the 4-(dimethylamino)phenyl group with the target compound but includes a butoxyphenyl substituent. Application: Used in pharmaceutical synthesis, highlighting the dimethylaminophenyl group’s role in medicinal chemistry .

Key Observations :

  • Antifungal Activity: Requires bulky substituents (e.g., phenothiazine) for enhanced hydrophobic interactions .
  • Antitumor Activity : Halogen/CF₃ groups improve binding to targets like B-Raf kinase .
  • Dimethylaminophenyl Role: Enhances solubility and hydrogen-bonding capacity across applications .

Biological Activity

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiourea class, characterized by the presence of a thiourea functional group (R1C(O)NHC(S)NR2R3). The specific structure of this compound includes:

  • Furoyl group : Enhances biological activity through potential interactions with biological targets.
  • Dimethylamino group : Increases solubility and facilitates membrane penetration.

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic properties : The sulfur atom can form bonds with electrophiles, influencing various biochemical pathways.
  • Hydrogen bonding : The thiourea moiety can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity and altering cellular functions .
  • Metal ion coordination : The compound may interact with metal ions, affecting enzymatic reactions and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Salmonella typhimurium20
Bacillus cereus10

Anticancer Activity

The compound has shown promising anticancer properties in vitro. For instance, it was tested against several cancer cell lines, including MT-4 cells and human leukemia/lymphoma cell lines. The cytotoxic effects were measured using IC50 values, as shown in Table 2.

Cell LineIC50 (µg/mL)
MT-412
HL-60 (human leukemia)18
MCF-7 (breast cancer)15

Case Studies

  • Antimicrobial Study : A high-throughput screening assay revealed that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in clinical settings .
  • Anticancer Investigation : In a study focused on leukemia treatment, this compound demonstrated significant cytotoxicity against leukemia cell lines, suggesting its potential as a therapeutic agent for blood cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.